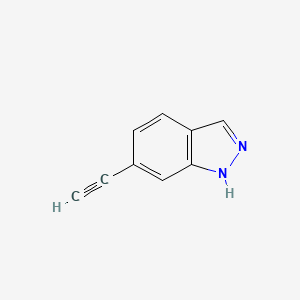
6-Ethynyl-1H-indazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Ethynyl-1H-indazole is a chemical compound with the CAS Number: 1093847-80-3. It has a molecular weight of 142.16 and is typically stored at room temperature . It is a powder in its physical form .
Synthesis Analysis
The synthesis of 1H-indazole has been improved by replacing the mesylate intermediate with the bromide derivative, which increases the overall yield by a factor of 3 . The strategies for the synthesis of 1H- and 2H-indazoles include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .Molecular Structure Analysis
The molecular formula of this compound is C9H6N2 . The InChI code is 1S/C9H6N2/c1-2-7-3-4-8-6-10-11-9(8)5-7/h1,3-6H, (H,10,11) and the InChI key is WTJDLSYQMAUZMZ-UHFFFAOYSA-N .Wissenschaftliche Forschungsanwendungen
Kinase Inhibition
6-Ethynyl-1H-indazole derivatives, particularly 3-ethynyl-1H-indazoles, have been synthesized and evaluated as potential kinase inhibitors. These compounds show low micromolar inhibition against critical components of the PI3K pathway, including PI3K, PDK1, and mTOR kinases. Such inhibitors are significant in cancer research due to their antiproliferative activity in human cancer cell cultures and tumor models. A novel ATP mimetic scaffold from this series could be useful in developing new selective and multikinase inhibitors for clinical use (Barile et al., 2010).
Click Chemistry in Drug Discovery
Click chemistry, particularly the copper-(I)-catalyzed formation of 1,2,3-triazoles from azides and terminal acetylenes, is a powerful tool in drug discovery. This method is used in proteomics, DNA research, and the creation of bioconjugates. The triazole products, often featuring indazole structures, have significant biological interactions due to their hydrogen bonding and dipole interactions, playing a vital role in the development of new pharmaceuticals (Kolb & Sharpless, 2003).
Development of Anticancer Agents
Indazole derivatives, including 6-substituted amino-1H-indazole compounds, have been explored for their antiproliferative activity in cancer cell lines. The effectiveness of certain compounds in inhibiting cancer cell growth, especially in colorectal cancer, highlights the potential of indazole derivatives in anticancer drug development (Hoang et al., 2022).
Antiproliferative Activity of 1H-Benzo[f]indazole Derivatives
1H-Benzo[f]indazole-4,9-dione derivatives conjugated with amino acids have shown significant antiproliferative activity in cell lines, suggesting their promise as molecules for developing new anticancer agents (Molinari et al., 2015).
Synthesis of Indazole Derivatives
The synthesis and derivatization of indazoles have been extensively researched. Methods such as regioselective protection and lithiation reactions are crucial in generating novel indazole derivatives, which are important for pharmaceutical applications (Luo et al., 2006).
Safety and Hazards
The safety information for 6-Ethynyl-1H-indazole includes several hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and using only outdoors or in a well-ventilated area .
Zukünftige Richtungen
Indazole-containing heterocyclic compounds have a wide variety of medicinal applications as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents . Therefore, much effort has been spent in recent years to develop synthetic approaches to indazoles . Future research may focus on improving the synthesis process and exploring the potential biological activities of 6-Ethynyl-1H-indazole and other indazole derivatives.
Wirkmechanismus
Target of Action
6-Ethynyl-1H-indazole is a derivative of indazole, a heterocyclic compound that has been found to have a wide variety of medicinal applications . Indazole derivatives have been found to be biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body . .
Mode of Action
Indazole derivatives have been found to interact with their targets in a variety of ways, often resulting in changes in cell biology
Biochemical Pathways
Indazole derivatives have been found to affect various biochemical pathways. For instance, some indazole derivatives were designed as inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme involved in the breakdown of tryptophan, based on the structural feature of five IDO1 inhibitors . .
Result of Action
Indazole derivatives have been found to have various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities
Eigenschaften
IUPAC Name |
6-ethynyl-1H-indazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2/c1-2-7-3-4-8-6-10-11-9(8)5-7/h1,3-6H,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTJDLSYQMAUZMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC2=C(C=C1)C=NN2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

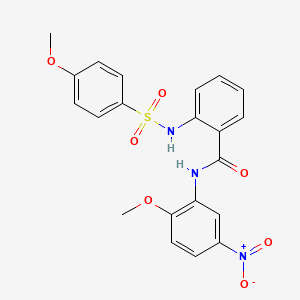
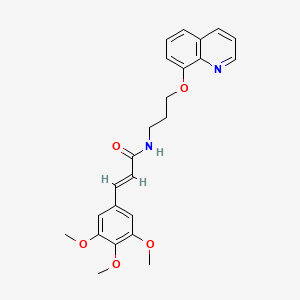
![2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B2961484.png)
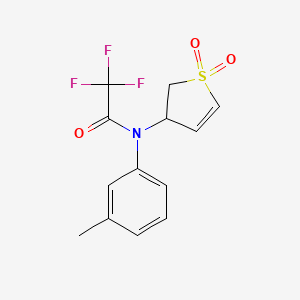
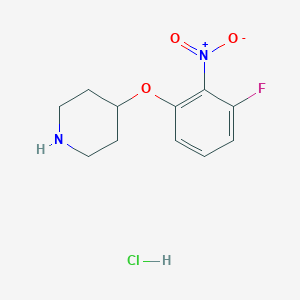
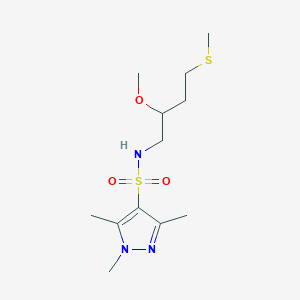
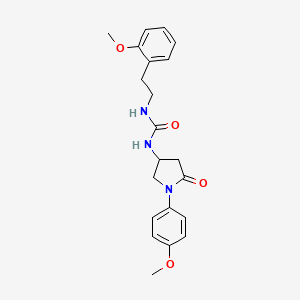
![5-(1,2-dithiolan-3-yl)-N-({4-[(1H-1,2,4-triazol-1-yl)methyl]phenyl}methyl)pentanamide](/img/structure/B2961493.png)
![2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(3-fluoropyridin-4-yl)methanone](/img/structure/B2961494.png)

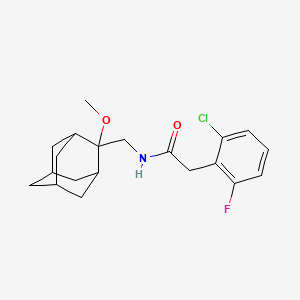
![2-chloro-N-{[(2,6-dichlorophenyl)carbamoyl]methyl}-N-methylacetamide](/img/structure/B2961499.png)
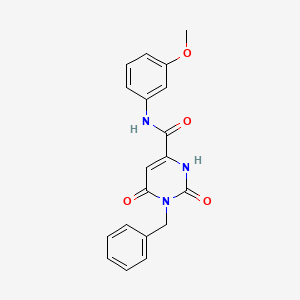
![(2R,6R)-N-[Cyano-(4-phenylmethoxyphenyl)methyl]-4,6-dimethylmorpholine-2-carboxamide](/img/structure/B2961505.png)